7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C7H4ClN3O2 It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of 5-chloropyrazole with ethyl 3-oxobutanoate under suitable conditions. The reaction proceeds through several steps, including cyclization and chlorination, to yield the desired product . The reaction conditions often involve the use of acetic acid and trifluoroacetic acid as promoters at temperatures ranging from 80°C to 140°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane, activated manganese (IV) oxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a moderate inhibitor of PI3K δ, with an IC50 value of 475 nM . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby inhibiting its activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloropyrazolo[1,5-a]pyrimidin-7-yl-(4-methanesulfonylphenyl)amine
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-3-4(7(12)13)10-6-1-2-9-11(5)6/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZYOQSUEKXHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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